1-Methyl-1H-indole-2-carbonyl chloride

Beschreibung

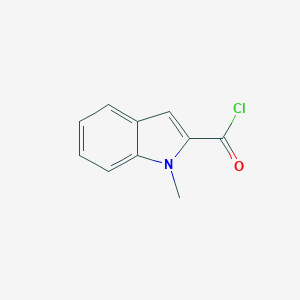

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USATVDUBRWEFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486652 | |

| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118618-61-4 | |

| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1H-indole-2-carbonyl chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-1H-indole-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthetic routes, reactivity profile, and practical handling protocols, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of the indole heterocyclic system, which is a privileged structure in numerous pharmaceuticals and biologically active compounds. The presence of a highly reactive acyl chloride group at the 2-position, combined with the N-methylated indole core, makes it a versatile building block for introducing the 1-methylindole-2-carboxamide moiety into target molecules.

Nomenclature and Structural Attributes

-

IUPAC Name: 1-methylindole-2-carbonyl chloride[1]

-

CAS Number: 118618-61-4[1]

-

Molecular Formula: C₁₀H₈ClNO[1]

-

Molecular Structure:

Caption: Structure of this compound.

Physicochemical Data

The precise experimental values for properties like melting and boiling points are not widely reported in the literature. However, data from its precursor and related analogs provide valuable context.

| Property | Value / Observation | Source / Rationale |

| Molecular Weight | 193.63 g/mol | [1][2] |

| Physical Form | Expected to be a solid at room temperature. | The parent compound, 1H-indole-2-carbonyl chloride, is a solid. |

| Melting Point | >210 °C (decomposes) for the precursor acid. | The precursor, 1-Methylindole-2-carboxylic acid, has a melting point of 212-213 °C.[3] Acyl chlorides are typically lower melting than their parent carboxylic acids. |

| Solubility | Soluble in aprotic organic solvents such as Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). | High reactivity with protic solvents (water, alcohols). Good solubility in DCM is noted in synthetic procedures for related compounds.[4] |

| Stability | Highly sensitive to moisture and light. Reacts readily with atmospheric water to hydrolyze back to the carboxylic acid. | A general characteristic of acyl chlorides. Safety data for related compounds recommend protection from air and light. |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

N-CH₃: A sharp singlet is expected around δ 3.8–4.1 ppm. For the precursor acid, this peak is at ~4.0 ppm.

-

Indole Aromatic Protons: Four protons on the benzene ring portion will appear as multiplets in the aromatic region (δ 7.0–7.8 ppm).

-

C3-H: A singlet or doublet (depending on coupling) is expected for the proton at the 3-position of the indole ring, typically around δ 7.2–7.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 160–165 ppm is characteristic of an acyl chloride.

-

Indole Carbons: Signals for the eight carbons of the indole ring will appear between δ 100–140 ppm.

-

N-CH₃ Carbon: A signal for the methyl carbon is expected around δ 32–35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The most diagnostic peak will be a strong, sharp carbonyl (C=O) stretch at a high wavenumber, typically 1780–1815 cm⁻¹ , which is characteristic of an acyl chloride. This high frequency is due to the inductive electron-withdrawing effect of the chlorine atom.

-

Synthesis and Chemical Reactivity

Synthetic Methodologies

This compound is almost exclusively synthesized from its corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid. The conversion is a standard procedure for generating acyl chlorides.

Core Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. To facilitate nucleophilic acyl substitution, it must be converted into a better leaving group. Chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) achieve this by converting the -OH into a highly labile intermediate.

-

Oxalyl Chloride Method: This is often the preferred method due to its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. The reaction is typically catalyzed by a small amount of DMF.

-

Thionyl Chloride Method: A common and effective alternative. It also produces gaseous byproducts (SO₂ and HCl). This method may require heating (reflux) to proceed to completion.[3]

Caption: Synthetic conversion of the carboxylic acid to the acyl chloride.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution .

-

Reaction with Amines: Reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of its most common applications in drug discovery for linking the indole moiety to other fragments.[5]

-

Reaction with Alcohols: Reacts with alcohols to form esters. This reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.

-

Hydrolysis: Reacts readily with water to hydrolyze back to 1-methyl-1H-indole-2-carboxylic acid. This necessitates that all reactions and storage occur under strictly anhydrous conditions.

Caption: General mechanism for nucleophilic acyl substitution reactions.

Experimental Protocols

The following protocols are self-validating systems, designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Detailed Synthesis Protocol: this compound

This protocol uses the oxalyl chloride method for its mildness and clean conversion.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-indole-2-carboxylic acid (1.0 eq).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the product.

-

-

Solvent Addition: Add anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the starting material) via syringe. Stir the suspension.

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per mmol of starting material) via syringe.

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that initiates the conversion of the carboxylic acid.

-

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (2.0-3.0 eq) dropwise via syringe.

-

Causality: The reaction is exothermic. Slow, cooled addition prevents runaway reactions and potential side product formation. Vigorous gas evolution (CO, CO₂) will be observed.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear (or remains a fine suspension of the product).

-

Causality: The reaction is typically complete within this timeframe at room temperature.

-

-

Isolation: Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting solid is this compound.

-

Trustworthiness: This crude product is often of sufficient purity (>95%) to be used directly in the next step without further purification. Attempting purification via chromatography can lead to decomposition on the silica gel.

-

Example Reaction Protocol: Amide Formation

This protocol demonstrates the reaction with a generic primary amine (R-NH₂).

-

Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in anhydrous DCM. Cool the solution to 0 °C.

-

Causality: The base is required to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.

-

-

Acyl Chloride Solution: Dissolve the crude this compound (1.1 eq) from the previous synthesis in a minimal amount of anhydrous DCM.

-

Addition: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Causality: Slow addition controls the exotherm of the reaction.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Experimental Workflow Visualization

Caption: Step-by-step workflow for synthesis and subsequent amidation.

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are synthesized from data sheets for structurally similar and precursor compounds, including 1H-indole-2-carbonyl chloride and 1-methylindole.[6]

-

Hazard Identification:

-

Toxicity: Likely harmful if swallowed and toxic in contact with skin.

-

Corrosivity: As an acyl chloride, it will react with moisture on skin and mucous membranes to produce HCl, causing severe irritation and burns.

-

Irritation: Causes serious eye irritation and may cause respiratory irritation.[6]

-

-

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Critical: Store under an inert atmosphere (e.g., in a desiccator with N₂ or Ar backfill) to prevent hydrolysis. Keep away from moisture, heat, and light.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Methylindole. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. [Link]

-

Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

Sources

- 1. This compound | C10H8ClNO | CID 12303314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-甲基吲哚-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methyl-1H-indole-2-carbonyl chloride CAS number 118618-61-4

An In-Depth Technical Guide to 1-Methyl-1H-indole-2-carbonyl chloride (CAS: 118618-61-4)

Introduction: A Versatile Building Block in Modern Synthesis

This compound stands as a pivotal reagent in the fields of medicinal chemistry and materials science. As a derivative of the indole scaffold—a privileged structure found in numerous natural products and pharmaceuticals—this acyl chloride serves as a highly reactive and versatile intermediate.[1] Its utility lies in the electrophilic nature of the acyl chloride moiety, which facilitates the efficient construction of more complex molecules, most notably indole-2-carboxamides. These derivatives have been extensively investigated for a wide range of therapeutic applications, including as antiviral agents, anti-parasitics, and receptor modulators.[2][3][4][5] This guide provides a comprehensive overview of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and protocols.

Section 1: Compound Profile and Physicochemical Properties

The fundamental characteristics of a reagent dictate its handling, reactivity, and analytical profile. This compound is a moisture-sensitive solid whose properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 118618-61-4 | [6][7] |

| Molecular Formula | C₁₀H₈ClNO | [6][7] |

| Molecular Weight | 193.63 g/mol | [6][7] |

| IUPAC Name | 1-methylindole-2-carbonyl chloride | [7] |

| Appearance | Typically a yellow or off-white solid | [8] |

| Reactivity | Highly reactive with nucleophiles; moisture sensitive | [9][] |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., DCM, THF) | [8][11] |

Section 2: Synthesis and Purification

The preparation of this compound is a two-stage process that begins with the synthesis of its carboxylic acid precursor, followed by a chlorination reaction. The efficiency and purity achieved in each step are critical for the success of subsequent applications.

Synthesis of Precursor: 1-Methyl-1H-indole-2-carboxylic acid

The most direct route involves the N-methylation of an indole-2-carboxylate ester, followed by saponification (hydrolysis) to yield the carboxylic acid.

Caption: Synthesis of the carboxylic acid precursor.

Field-Proven Protocol: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid

-

N-Methylation: To a stirred suspension of methyl 1H-indole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dry acetone, add dimethyl sulfate (1.5 eq).[12]

-

Reaction: Heat the mixture under reflux for 24 hours, monitoring by TLC until the starting material is consumed.[12]

-

Work-up: Cool the reaction to room temperature and cautiously add 5% ammonia solution to quench excess dimethyl sulfate. Stir for 2 hours.[12]

-

Extraction: Remove the acetone in vacuo. Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-methyl-1H-indole-2-carboxylate.[12]

-

Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the mixture in an ice bath and acidify with 2M HCl until a precipitate forms (pH ~2-3). Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-Methyl-1H-indole-2-carboxylic acid.

Chlorination: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. While several reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can achieve this, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is often the method of choice.[13][14]

Causality Behind Reagent Choice: The preference for oxalyl chloride stems from its high reactivity and the clean nature of the reaction. The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies purification by merely requiring the removal of solvent and excess reagent under vacuum.[9][15] The DMF catalyst is essential; it reacts with oxalyl chloride to form the Vilsmeier reagent in situ, which is the true activating species in the catalytic cycle.[15]

Caption: Mechanism of acyl chloride formation via a DMF catalyst.

Field-Proven Protocol: Synthesis of this compound

This protocol is adapted from a validated procedure for a structurally analogous compound and should be performed under anhydrous conditions in a well-ventilated fume hood.[8]

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagents: Suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition: To the suspension, add oxalyl chloride (2.0-3.0 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).[8]

-

Reaction: Stir the mixture at room temperature or warm gently to 40°C. Effervescence (release of CO, CO₂) will be observed. The reaction is typically complete in 1-2 hours, when the solution becomes clear.[8]

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting solid is this compound, which is often of sufficient purity (typically >95%) to be used directly in subsequent reactions without further purification.[8]

Section 3: Chemical Reactivity and Applications

The synthetic value of this compound is derived from its function as a potent acylating agent. It readily participates in nucleophilic acyl substitution reactions.

Amide Bond Formation: The Primary Application

The most common application is the reaction with primary or secondary amines to form stable indole-2-carboxamides. This reaction is fundamental to the synthesis of countless pharmaceutical candidates.[] The reaction proceeds rapidly, often at room temperature or below, and is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the HCl byproduct.[11]

Caption: General workflow for amide synthesis.

Representative Protocol: Amide Synthesis

-

Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C.

-

Addition: Prepare a solution of this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirring amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[11]

-

Work-up: Quench the reaction with water and separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

The indole-2-carboxamide scaffold synthesized from this reagent is a cornerstone in modern drug discovery. Notable examples include:

-

Anti-parasitic Agents: Derivatives have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2]

-

Antiviral Compounds: The scaffold is critical for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), which block a key step in the viral replication cycle.[3][5]

-

Enzyme Inhibitors: It serves as a reactant for preparing keto-indoles that act as novel indoleamine 2,3-dioxygenase (IDO) inhibitors, a target in cancer immunotherapy.

-

Receptor Modulators: Indole-2-carboxamides have been designed as effective agonists for the TRPV1 ion channel, a target for pain and inflammation.[4]

Section 4: Analytical Characterization (Expected)

While specific spectral data is not publicly indexed, the structure allows for predictable characterization by standard analytical methods.

-

¹H NMR: Expected signals would include four protons in the aromatic region (~7.0-7.8 ppm), a sharp singlet for the N-CH₃ group (~3.9-4.1 ppm), and a singlet for the C3-H (~6.8-7.0 ppm).

-

¹³C NMR: Key signals would be the carbonyl carbon (~160-165 ppm), aromatic carbons (110-140 ppm), and the N-methyl carbon (~31-33 ppm).

-

IR Spectroscopy: A very strong and characteristic C=O stretching band for the acyl chloride is expected at a high wavenumber, typically between 1780-1815 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 193, with a characteristic M+2 peak at m/z 195 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.

Section 5: Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure safety and maintain reagent integrity.

-

Hazards: The compound is corrosive and causes skin and eye irritation. Inhalation of dust or vapors may cause respiratory irritation.[16][17][18] It reacts exothermically with water and other protic nucleophiles.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[16][17]

-

Handling: Use only under an inert atmosphere (nitrogen or argon) with anhydrous solvents and glassware to prevent hydrolysis. Avoid creating dust.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials (e.g., alcohols, amines, bases).[16] Refrigeration is recommended for long-term storage.

References

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

Chem-Station. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]

-

Joe Chemistry. (n.d.). Making acid chlorides from carboxylic acids. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-1-methyl-1H-Indole-2-carbonyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

LookChem. (n.d.). CAS#:342405-28-1. Retrieved from [Link]

-

ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 1H-Indole-2-carbonyl chloride. Retrieved from [Link]

-

MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules. Retrieved from [Link]

-

ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbonyl Compounds′ Journey to Amide Bond Formation. Retrieved from [Link]

-

BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

GHC. (2025). Methyl chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

-

AMP Home Page. (n.d.). Methyl chloride. Retrieved from [Link]

-

Chemsrc. (2025). 1-METHYL-1H-INDOLE-2-CARBOXAMIDE. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]

-

Molbase. (n.d.). Benzoic acid,2-hydroxy-, ethyl ester MSDS. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl indole. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C10H8ClNO | CID 12303314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. prepchem.com [prepchem.com]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

Introduction: The Significance of 1-Methyl-1H-indole-2-carbonyl chloride and the Role of NMR

An In-Depth Technical Guide to the NMR Analysis of 1-Methyl-1H-indole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a key synthetic intermediate, valued for its ability to introduce the 1-methyl-1H-indole-2-carbonyl moiety into a diverse range of molecules. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The reactivity of the acyl chloride group makes this compound a versatile building block for the synthesis of amides, esters, and ketones, which are functionalities present in many bioactive compounds.

Given its reactivity, ensuring the purity and structural integrity of this compound is paramount before its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of this compound in solution. This guide will delve into the intricacies of ¹H and ¹³C NMR analysis, providing a framework for researchers to confidently characterize this important synthetic intermediate.

Experimental Protocols: A Self-Validating System

The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1-Methyl-1H-indole-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is generally preferred due to the formation of volatile byproducts, which simplifies purification.

Step-by-Step Methodology:

-

Starting Material: Begin with high-purity 1-Methyl-1H-indole-2-carboxylic acid. The purity of the starting material is critical and should be confirmed by NMR and melting point analysis.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1-Methyl-1H-indole-2-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Addition of Chlorinating Agent: To this suspension, add an excess of oxalyl chloride (typically 2-3 equivalents) dropwise at 0 °C. Following the addition, add a catalytic amount of dry DMF (1-2 drops).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step due to its moisture sensitivity. For analytical purposes, a small sample should be promptly prepared for NMR analysis.

Diagram of the Synthesis Workflow:

Caption: Synthetic route to this compound.

NMR Sample Preparation

Due to the high reactivity of the acyl chloride moiety with nucleophiles, particularly water, meticulous sample preparation is crucial for obtaining a clean and representative NMR spectrum.

-

Solvent Choice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as it is aprotic and a good solvent for many organic compounds. It is imperative to use a freshly opened ampule or a thoroughly dried solvent to minimize the presence of water and DCl. The presence of DCl can lead to the protonation of the indole nitrogen, complicating the spectrum.

-

Sample Handling: All glassware used for sample preparation (NMR tube, pipettes, etc.) must be oven-dried and cooled under a stream of dry nitrogen or argon. The transfer of the sample and solvent should be performed in an inert atmosphere (e.g., a glove box or under a positive pressure of nitrogen).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole core and the N-methyl group. The electron-withdrawing nature of the carbonyl chloride group at the C2 position significantly influences the chemical shifts of the protons on the pyrrole and benzene rings.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H3 | 7.20 - 7.40 | s | - | Located on the pyrrole ring, adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. |

| H4 | 7.60 - 7.80 | d | 7.5 - 8.5 | Aromatic proton on the benzene ring, deshielded by the ring current and the inductive effect of the fused pyrrole ring. |

| H5 | 7.30 - 7.50 | t | 7.0 - 8.0 | Aromatic proton, experiences typical aromatic shielding and coupling to H4 and H6. |

| H6 | 7.20 - 7.40 | t | 7.0 - 8.0 | Aromatic proton, similar electronic environment to H5. |

| H7 | 7.50 - 7.70 | d | 7.5 - 8.5 | Aromatic proton deshielded by the proximity to the pyrrole nitrogen. |

| N-CH₃ | 4.00 - 4.20 | s | - | Methyl protons attached to the nitrogen atom, shifted downfield due to the electronegativity of the nitrogen. |

Causality behind Predicted Shifts:

-

C2-Carbonyl Chloride Group: This strongly electron-withdrawing group deshields the adjacent H3 proton, causing it to resonate at a lower field compared to the H3 proton in 1-methylindole.

-

N-Methyl Group: The methyl group on the nitrogen atom will appear as a sharp singlet, with its chemical shift influenced by the overall electronic nature of the indole ring system.

-

Aromatic Protons (H4-H7): These protons will exhibit the characteristic coupling patterns of a substituted benzene ring. The precise chemical shifts will be a composite of the indole ring current effect and the electronic influence of the C2 substituent.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon and the carbons of the indole ring will have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O | 160 - 165 | The carbonyl carbon of an acyl chloride is highly deshielded, appearing at a very low field. |

| C2 | 135 - 140 | Attached to the carbonyl chloride and the nitrogen atom, resulting in a downfield shift. |

| C3 | 110 - 115 | Shielded relative to C2, but deshielded compared to the C3 of 1-methylindole due to the adjacent carbonyl group. |

| C3a | 128 - 132 | Bridgehead carbon, part of the aromatic system. |

| C4 | 122 - 126 | Aromatic carbon. |

| C5 | 124 - 128 | Aromatic carbon. |

| C6 | 120 - 124 | Aromatic carbon. |

| C7 | 110 - 115 | Aromatic carbon attached to the nitrogen, showing a characteristic upfield shift for a carbon in an aniline-like environment. |

| C7a | 138 - 142 | Bridgehead carbon, deshielded due to its position in the fused ring system. |

| N-CH₃ | 32 - 36 | Aliphatic carbon attached to a nitrogen atom. |

Key Features of the ¹³C NMR Spectrum:

-

The Carbonyl Signal: The most downfield signal will be that of the carbonyl carbon, which is a key diagnostic peak for confirming the presence of the acyl chloride functionality.

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals (C2, C3a, C7a) which will typically be of lower intensity in a proton-decoupled spectrum.

Diagram of the Molecular Structure and Key NMR Correlations:

Caption: Predicted NMR correlations for the title compound.

Conclusion: A Powerful Tool for Synthetic Chemistry

The NMR analysis of this compound, while requiring careful experimental technique due to the compound's reactivity, provides invaluable structural information. A thorough understanding of the predicted ¹H and ¹³C NMR spectra, as detailed in this guide, empowers researchers to confidently verify the synthesis of this key intermediate and ensure its quality for subsequent applications in drug discovery and materials science. The principles and predictive models discussed herein serve as a robust framework for the analysis of other substituted indole derivatives, further highlighting the power of NMR spectroscopy in modern chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. National Institute of Standards and Technology. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

-

The Royal Society of Chemistry. Supporting information for "Iridium-catalysed methylation of indoles and pyrroles with methanol". [Link]

Sources

The Rising Profile of 1-Methyl-1H-indole-2-carbonyl Chloride Derivatives in Therapeutic Research: A Technical Guide

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide delves into a specific, yet profoundly significant, class of indole derivatives: those originating from 1-Methyl-1H-indole-2-carbonyl chloride. The methylation at the N-1 position of the indole ring is a critical modification that can significantly enhance the biological potency of these molecules. This strategic alteration not only influences the electronic properties of the indole system but also provides a vector for further structural diversification.

This document is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will explore their demonstrated efficacy in key therapeutic areas, including oncology, infectious diseases, and inflammation, supported by detailed experimental protocols and mechanistic insights. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to advance your own research in this exciting and rapidly evolving field.

I. The Synthetic Gateway: From Carboxylic Acid to Versatile Intermediate

The journey into the diverse world of 1-Methyl-1H-indole-2-carbonyl derivatives begins with the synthesis of the key intermediate, this compound. This reactive acyl chloride serves as a versatile building block for the introduction of a wide array of functional groups, most notably through the formation of amide bonds to generate a library of 1-Methyl-1H-indole-2-carboxamides.

A. Synthesis of 1-Methyl-1H-indole-2-carboxylic acid

The precursor, 1-methyl-1H-indole-2-carboxylic acid, can be synthesized from methyl 1H-indole-2-carboxylate through N-methylation. A common method involves the use of a methylating agent such as dimethyl sulphate in the presence of a base like potassium carbonate.[2] The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid.[3]

B. Preparation of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is typically achieved by treating 1-Methyl-1H-indole-2-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction.

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Cytotoxic Activity against Human Cancer Cell Lines

Numerous studies have demonstrated the significant in vitro cytotoxicity of 1-Methyl-1H-indole-2-carboxamide derivatives against various cancer cell lines, including those of the lung, breast, colon, and leukemia.[4][5] For instance, certain derivatives have shown potent activity against A549 (non-small cell lung cancer) and K562 (chronic myeloid leukemia) cells, with IC50 values in the nanomolar range.[4]

B. Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes:

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Several 1-Methyl-1H-indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner.[6] This is often accompanied by the activation of caspases, key executioners of the apoptotic cascade.

-

Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. These indole derivatives can arrest the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from progressing through mitosis.[4]

-

Inhibition of Key Enzymes: Some derivatives have been found to inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerase II.[7]

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (1-Methyl-1H-indole-2-carboxamide derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

III. Antimicrobial Potential: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Indole derivatives, including those derived from this compound, have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi.[1][8]

A. Broad-Spectrum Antibacterial and Antifungal Activity

Studies have shown that certain 1-Methyl-1H-indole-2-carboxamide derivatives exhibit significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[9][10] The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be in the low microgram per milliliter range, indicating potent antimicrobial effects.[10]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is often influenced by the nature of the substituents on the carboxamide nitrogen and the indole ring. For instance, the presence of specific aromatic or heterocyclic moieties can enhance the activity against certain microbial strains.[1][11]

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a series of test tubes.

-

Inoculation: Add a standardized volume of the microbial inoculum to each tube.

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Indole derivatives have long been recognized for their anti-inflammatory properties, and those derived from this compound are no exception.[12][13]

A. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14] They can also suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells such as macrophages.[15]

B. Cyclooxygenase (COX) Enzyme Inhibition

Some indole derivatives exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory pathway.[12][13] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

C. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value.

V. Data Summary and Visualizations

A. Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Representative IC50/MIC Values |

| 1-Methyl-1H-indole-2-carboxamides | Anticancer | Induction of apoptosis, cell cycle arrest at G2/M | 10 nM - 10 µM[4][5] |

| 1-Methyl-1H-indole-2-carboxamides | Antimicrobial | Broad-spectrum activity against bacteria and fungi | 1.56 - 12.5 µg/mL[10] |

| 1-Methyl-1H-indole-2-carboxamides | Anti-inflammatory | Inhibition of NO, TNF-α, and IL-6 production | 5 - 20 µM[14][15] |

B. Visualizing the Synthetic and Biological Pathways

Caption: Synthetic pathway to 1-Methyl-1H-indole-2-carboxamides and their major biological activities.

Sources

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

- 10. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chesci.com [chesci.com]

- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

1-Methyl-1H-indole-2-carbonyl Chloride: A Cornerstone Intermediate for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-2-carbonyl chloride is a highly reactive and versatile synthetic intermediate, pivotal in the construction of complex molecules, particularly within pharmaceutical research and development. Its structure features the privileged 1-methylindole scaffold, a core motif in numerous biologically active compounds, combined with a reactive acyl chloride functional group. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for laboratory practice. We will delve into the mechanistic underpinnings of its key reactions, highlight its role in the synthesis of targeted therapeutics, and provide essential safety and handling information to ensure its effective and safe utilization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological receptors with high affinity.[1][2] This bicyclic aromatic heterocycle is present in a vast number of natural products, alkaloids, and pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3]

The strategic functionalization of the indole core is paramount in drug discovery for modulating pharmacological activity. This compound emerges as a key player in this context. The methyl group at the N1 position prevents unwanted side reactions and mimics the physiological state of many biological indoles, while the C2-carbonyl chloride group serves as a powerful electrophilic handle for introducing diverse functionalities through nucleophilic acyl substitution reactions.[4] This combination makes it an invaluable building block for creating libraries of novel drug candidates.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is fundamental for the use of any synthetic intermediate. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [5] |

| Molecular Weight | 193.63 g/mol | [5] |

| CAS Number | 118618-61-4 | [5] |

| Appearance | Typically a yellow solid | [4][6] |

| ¹H NMR (CDCl₃, estimated) | δ ~7.7-7.2 (m, 4H, Ar-H), 7.1 (s, 1H, H3), 4.1 (s, 3H, N-CH₃) | Based on similar structures[7][8] |

| ¹³C NMR (CDCl₃, estimated) | δ ~160 (C=O), ~140-120 (Ar-C), ~110 (Ar-C), ~32 (N-CH₃) | Based on similar structures[7][9] |

| IR (cm⁻¹) | Strong C=O stretch expected around 1750-1800 cm⁻¹ | [4] |

Synthesis of this compound

The most reliable and high-yielding synthesis of the title compound originates from its corresponding carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid.

Preparation of the Precursor: 1-Methyl-1H-indole-2-carboxylic acid

The precursor acid can be synthesized through several established routes. A common method involves the N-methylation of an indole-2-carboxylate ester, followed by saponification.

-

Step A: N-Methylation. 1H-Indole-2-carboxylic acid methyl ester can be methylated using a reagent like dimethyl sulfate in the presence of a base such as potassium carbonate.[10]

-

Step B: Hydrolysis. The resulting 1-methyl-1H-indole-2-carboxylate ester is then hydrolyzed to the carboxylic acid, typically using a strong base like sodium hydroxide in an alcoholic solvent, followed by acidic workup.[11]

The melting point of the resulting 1-Methyl-1H-indole-2-carboxylic acid powder is reported to be 212-213 °C (with decomposition).[12][13]

Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. While several reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can achieve this, the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred.[14][15]

Causality Behind Experimental Choice: The oxalyl chloride/DMF method is advantageous because the byproducts of the reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous.[16] This simplifies purification, as the excess reagent and byproducts can be readily removed under vacuum, often yielding a crude product of sufficient purity for subsequent steps.[4][6] In contrast, methods using PCl₅ or SOCl₂ produce non-volatile byproducts (e.g., POCl₃ or H₃PO₃) that require careful separation, typically via fractional distillation.[15] The DMF catalyst works by forming a highly reactive Vilsmeier intermediate in situ, which accelerates the conversion.[16]

Workflow for Synthesis

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[4][6][17]

-

Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add oxalyl chloride (2.5-3.0 eq) dropwise to the suspension via syringe. Following this, add a catalytic amount of DMF (1-2 drops) via syringe.

-

Reaction: Stir the mixture at room temperature or gently heat to 40°C. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1.5 to 2 hours.[6]

-

Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator. This removes the solvent, excess oxalyl chloride, and all gaseous byproducts.

-

Isolation: The resulting crude yellow solid is often of high purity (typically >95%) and can be used directly in the next step without further purification.[4][6] For long-term storage, it should be kept under an inert atmosphere in a refrigerated, tightly sealed container.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution.

Amide Bond Formation

The reaction with primary or secondary amines is one of the most important applications of this intermediate, forming the corresponding amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[12]

Mechanism: The reaction proceeds via a classic nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and yielding the stable amide product. A base (either excess amine or a non-nucleophilic base like triethylamine) is typically added to neutralize the HCl byproduct.[18]

Caption: General mechanism for amide formation via nucleophilic acyl substitution.

Detailed Protocol: Synthesis of an N-Aryl Amide

-

Setup: In a dry, nitrogen-flushed flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Prepare a solution of this compound (1.05 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Friedel-Crafts Acylation

This compound can acylate other electron-rich aromatic or heteroaromatic rings in a Friedel-Crafts acylation reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This reaction forms a new carbon-carbon bond and produces a ketone. Indoles themselves can undergo Friedel-Crafts acylation, usually at the electron-rich C3 position. However, using the C2-carbonyl chloride to acylate a different aromatic ring is a common strategy.[19][20]

Mechanism: The Lewis acid catalyst coordinates to the carbonyl oxygen, but more importantly, it abstracts the chloride to generate a highly electrophilic and resonance-stabilized acylium ion. This powerful electrophile is then attacked by the π-system of an electron-rich aromatic ring, proceeding through a standard electrophilic aromatic substitution mechanism.[21]

Caption: Simplified mechanism of Friedel-Crafts acylation.

Applications in Drug Development

The true value of this compound is demonstrated by its application in synthesizing targeted therapeutics.

-

IDO Inhibitors: Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in cancer immunotherapy. Its inhibition can restore anti-tumor immune responses. 1-Methyl-1H-indole-2-carboxylic acid is a known reactant for preparing keto-indole derivatives that act as novel IDO inhibitors.[12] The acyl chloride is the activated form used to couple with various nucleophiles to build these inhibitor scaffolds.

-

Cathepsin S Inhibitors: Cathepsin S is a protease implicated in tumor invasion and angiogenesis. The preparation of α-ketoamides, which are potent cathepsin S inhibitors, can utilize this compound as a starting material for coupling with amine derivatives.[12]

-

General Antitumor Agents: The intermediate is used in amide coupling reactions to synthesize derivatives of known drugs like fenbufen, exploring new potential antitumor agents.[12]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling.

-

Hazards: It is corrosive and a lachrymator. It causes skin and serious eye irritation and may cause respiratory irritation.[22][23][24] The primary hazard stems from its rapid reaction with moisture (including humidity in the air and on skin) to produce corrosive hydrogen chloride (HCl) gas.[25]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[23][26]

-

Handling: Use only dry glassware and anhydrous solvents. Keep containers tightly sealed when not in use. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[22][24]

-

Storage: Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like water, alcohols, and strong bases.[22][26] For optimal stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its predictable reactivity, coupled with the biological significance of its indole core, makes it an exceptionally valuable intermediate. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel molecules with significant therapeutic potential, accelerating the discovery of next-generation pharmaceuticals.

References

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from PrepChem.com. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from organic-chemistry.org. [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from ResearchGate. [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from Chemguide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Explain Everything. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from YouTube. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from Organic Syntheses. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from the NIST WebBook. [Link]

-

Capot Chemical. (n.d.). MSDS of 1H-Indole-2-carbonyl chloride. Retrieved from Capot Chemical. [Link]

-

GHC. (2024). Safety Data Sheet - Carbonyl Chloride. Retrieved from ghc.de. [Link]

-

Organic Letters. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Retrieved from ACS Publications. [Link]

-

Molecules. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from PubMed Central. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from Magritek. [Link]

-

RSC Medicinal Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from The Royal Society of Chemistry. [Link]

-

Current Organic Synthesis. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from Bentham Science. [Link]

-

RSC Advances. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. Retrieved from Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from Khan Academy. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 5. This compound | C10H8ClNO | CID 12303314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. prepchem.com [prepchem.com]

- 11. 1-PHENYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. 1-メチルインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

- 21. Khan Academy [khanacademy.org]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. capotchem.cn [capotchem.cn]

- 25. ghc.de [ghc.de]

- 26. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Design, Synthesis, and Evaluation of Novel 1-Methyl-1H-indole-2-carbonyl Chloride Analogs as Bioactive Scaffolds

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] This guide provides a comprehensive technical overview of a targeted drug discovery workflow, focusing on the generation of novel chemical entities derived from the versatile 1-Methyl-1H-indole-2-carbonyl chloride intermediate. We will explore the strategic rationale behind the synthesis of the core precursor, its activation, and its subsequent elaboration into a diverse library of indole-2-carboxamide analogs. This document details field-proven experimental protocols for synthesis and characterization, methodologies for biological screening with a focus on anticancer applications, and an analysis of structure-activity relationships (SAR) to guide future optimization efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.

The Strategic Imperative for Indole-Based Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a recurring motif in molecules of profound biological importance, from the essential amino acid tryptophan to complex alkaloids with potent pharmacological effects.[2][3][4] Its unique electronic properties and rigid, planar structure enable it to mimic peptide structures and engage in a variety of interactions with biological macromolecules, making it an exceptionally "privileged" scaffold in drug design.[1][2]

Specifically, the indole-2-carboxamide framework has given rise to compounds with a remarkable breadth of therapeutic potential, including potent antitubercular, anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7][8] The N-H proton of the indole ring is a key hydrogen bond donor, but its substitution, for instance with a methyl group, can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. N-methylation blocks metabolic N-dealkylation and removes a hydrogen bond donor site, which can enhance membrane permeability or redirect binding interactions within a target protein.

This guide focuses on the use of This compound as a pivotal intermediate. Its high reactivity allows for the rapid and efficient synthesis of a diverse library of amide analogs, enabling a thorough exploration of the chemical space around the indole-2-carboxamide core to identify novel therapeutic leads.

Core Synthesis and Library Generation

The successful discovery of novel analogs hinges on a robust and efficient synthetic strategy. Our approach is a multi-step process that begins with the construction of the N-methylated indole core, proceeds to its activation as a highly reactive acyl chloride, and culminates in the parallel synthesis of a diverse analog library.

Synthesis of the Core Precursor: 1-Methyl-1H-indole-2-carboxylic acid

The foundational step is the reliable synthesis of the N-methylated carboxylic acid. While numerous methods for indole synthesis exist, such as the Fischer and Hemetsberger syntheses, a common and scalable approach involves the cyclization of appropriate precursors followed by N-alkylation and ester hydrolysis.[9][10]

-

Esterification & Cyclization: Begin with a commercially available substituted aniline to synthesize the corresponding ethyl 1H-indole-2-carboxylate. This can be achieved through various established methods, such as the Reissert indole synthesis.

-

N-Methylation: To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the resulting suspension for 30 minutes.

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 1-methyl-1H-indole-2-carboxylate. Purify via column chromatography if necessary.

-

Saponification: Dissolve the purified ester in a mixture of ethanol and 5M sodium hydroxide (NaOH) solution (1:1 v/v). Reflux the mixture for 2-3 hours.[9]

-

Acidification & Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 2M hydrochloric acid (HCl). The carboxylic acid will precipitate out of solution.

-

Final Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-Methyl-1H-indole-2-carboxylic acid as a solid.[11]

Activation to this compound

To facilitate efficient amide bond formation, the relatively unreactive carboxylic acid must be converted into a highly electrophilic acyl chloride.[12][13] This "activation" step is critical for the subsequent library synthesis. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

-

Thionyl Chloride: Reacts to form the acyl chloride with gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction is often run neat or in a non-protic solvent at reflux.[12][14][15]

-

Oxalyl Chloride: Often used with a catalytic amount of DMF. This method is typically milder and can be performed at or below room temperature, making it suitable for more sensitive substrates.[14][16][17]

-

Reaction Setup: Suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Reagent Addition: Add oxalyl chloride (2.0-3.0 eq.) dropwise to the suspension at 0 °C. Following this, add one drop of anhydrous DMF to catalyze the reaction.[17]

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently warmed to 40 °C to ensure completion.[16][17] The completion of the reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting solid, this compound, is highly reactive and is typically used immediately in the next step without further purification.[16]

Sources

- 1. Biomedical Importance of Indoles - ProQuest [proquest.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scbt.com [scbt.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]

- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]

- 17. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Theoretical Framework for the Reactivity of 1-Methyl-1H-indole-2-carbonyl Chloride: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2][3] Functionalization of this privileged heterocycle is key to modulating biological activity, and highly reactive intermediates are essential tools in this endeavor. 1-Methyl-1H-indole-2-carbonyl chloride is one such intermediate, offering a potent electrophilic handle at the C2 position. This guide provides a comprehensive theoretical examination of its reactivity, grounded in computational chemistry principles and validated by established experimental observations. We will dissect the molecule's electronic structure, predict its reactivity with various nucleophiles, and provide actionable protocols for its synthesis and use, empowering researchers in drug discovery and chemical synthesis to leverage its synthetic potential effectively.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a ubiquitous feature in a vast array of biologically active compounds, from the essential amino acid tryptophan to powerful drugs like the anticancer vinca alkaloids and the antihypertensive agent reserpine.[4][5][6] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Consequently, the development of methods to synthesize and functionalize indole derivatives is a central theme in modern organic chemistry and drug discovery.[2][7][8]

This compound (1 ) serves as a highly valuable building block. The N-methylation prevents unwanted side reactions at the indole nitrogen, directing reactivity towards the highly electrophilic acyl chloride group at the C2 position. Understanding the theoretical underpinnings of its reactivity is not merely an academic exercise; it allows for the rational design of synthetic routes, the prediction of reaction outcomes, and the avoidance of potential side products, thereby accelerating the drug development pipeline.[9][10]

Caption: Structure of this compound.

Theoretical Analysis of Reactivity

The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon.[11] This electrophilicity is influenced by both inductive and resonance effects from the attached R-group. In the case of compound 1 , the R-group is the N-methylindol-2-yl moiety.

Electronic Structure and Frontier Molecular Orbitals

A qualitative understanding of reactivity can be derived from Frontier Molecular Orbital (FMO) theory.[12]

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of an acyl chloride is centered on the carbonyl carbon, specifically the π* orbital of the C=O bond. A lower energy LUMO indicates a more electrophilic carbon, making it more susceptible to attack by a nucleophile.[13] The electron-withdrawing nature of the chlorine atom significantly lowers the energy of this LUMO compared to other carboxylic acid derivatives like esters or amides.